
Mesotrione
Overview
Description
Mesotrione (2-[4-methylsulfonyl-2-nitrobenzoyl]-1,3-cyclohexanedione) is a selective herbicide derived from the natural phytotoxin leptospermone, originally isolated from Callistemon citrinus . It inhibits 4-hydroxyphenylpyruvate dioxygenase (HPPD), a key enzyme in plastoquinone and carotenoid biosynthesis, leading to plant bleaching and death . This compound is widely used in maize cultivation for post-emergence control of broadleaf weeds, including triazine- and ALS-inhibitor-resistant species like Amaranthus and Chenopodium . Its environmental profile is characterized by moderate soil persistence (half-life of 3–30 days) and low mammalian toxicity, though concerns about groundwater contamination persist due to variable leaching behavior in tropical soils .
Preparation Methods
Mesotrione is synthesized through a multi-step process. The primary synthetic route involves the reaction of 1,3-cyclohexanedione with the acid chloride of 4-(methylsulfonyl)-2-nitrobenzoic acid. This reaction forms the benzoylated derivative under conditions where the enolic hydroxyl group of the diketone reacts . Industrial production methods often involve the use of ortho-nitrotoluene, chlorosulfonic acid, sulfoxide chloride, sodium sulfite, and chloroacetic acid in the presence of a catalyst and acid-base .
Chemical Reactions Analysis
Mesotrione undergoes several types of chemical reactions:
Oxidation: this compound can be oxidized, leading to the formation of various oxidative products.
Reduction: Reduction reactions can convert this compound into different reduced forms.
Substitution: this compound can undergo substitution reactions, where functional groups are replaced by other groups.
Common reagents used in these reactions include acids, bases, and various catalysts. The major products formed from these reactions depend on the specific conditions and reagents used .
Scientific Research Applications
Weed Control in Corn and Other Crops
Mesotrione is widely used in corn production due to its effectiveness against a range of weeds, including glyphosate-resistant species. It has been shown to control annual broadleaf weeds effectively while being safe for corn. A study demonstrated that this compound applied at specific growth stages significantly reduced weed populations without harming corn yields .
Table 1: Efficacy of this compound on Various Weeds in Corn
Weed Species | Application Rate (g a.i./ha) | Control Efficacy (%) |
---|---|---|
Downy Brome | 192 | 50 |
Volunteer Wheat | 192 | 47 |
Flixweed | 192 | >80 |
Tumble Mustard | 192 | >80 |
Selective Control in Black Oats
Recent research has highlighted this compound's potential for selective post-emergence control of glyphosate-resistant Conyza spp. in black oat fields. In field trials, this compound demonstrated effective control while maintaining crop safety, indicating its utility in managing herbicide-resistant weed populations .
Table 2: this compound Efficacy on Glyphosate-Resistant Weeds
Weed Species | Application Rate (g a.i./ha) | Control Efficacy (%) |
---|---|---|
Conyza spp. | 192 | 85 |
Gamochaeta americana | 192 | 90 |
Human Health Risk Assessment
The Environmental Protection Agency (EPA) has conducted risk assessments regarding human exposure to this compound through food and drinking water. The findings indicate that while this compound is effective for agricultural use, it poses minimal risk to human health when applied according to guidelines .
Table 3: this compound Residue Levels in Food Products
Crop Type | Tolerance Level (ppm) |
---|---|
Corn | 0.01 |
Soybeans | 0.05 |
Stone Fruits | 0.10 |
Mechanisms of Resistance
Research has identified distinct detoxification mechanisms in certain weed populations that confer resistance to this compound. For instance, studies show that waterhemp populations exhibit varying degrees of resistance based on their metabolic capacity to degrade this compound . Understanding these mechanisms is crucial for developing integrated weed management strategies.
Table 4: Metabolism of this compound in Resistant vs. Sensitive Populations
Population Type | DT50 (h) | Metabolite Accumulation Ratio |
---|---|---|
This compound-Resistant (MCR) | 11.7 | High |
Glyphosate-Sensitive (WCS) | >45 | Low |
Case Study: this compound in Turf Management
This compound is also registered for use on turf, including athletic fields and golf courses. A study assessed its efficacy in controlling common turf weeds while maintaining turf quality, showing promising results with minimal phytotoxicity observed .
Case Study: Ecological Risks
In ecological studies, this compound's impact on non-target species was evaluated, revealing potential risks associated with runoff into aquatic systems. Research indicated that this compound can induce oxidative stress and DNA damage in aquatic organisms at environmentally relevant concentrations .
Mechanism of Action
Mesotrione exerts its herbicidal effects by inhibiting the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD). This enzyme is involved in the biosynthesis of plastoquinone and tocopherol, which are essential for photosynthesis and protection against oxidative stress. By inhibiting HPPD, this compound disrupts these pathways, leading to the accumulation of toxic intermediates and ultimately causing plant death .
Comparison with Similar Compounds
Mesotrione belongs to the triketone herbicide class. Below is a detailed comparison with structurally or functionally analogous compounds:
Atrazine
- Mode of Action : Inhibits photosystem II (PSII) by binding to the D1 protein.
- Environmental Impact : Atrazine has higher soil persistence (half-life >60 days) and greater groundwater contamination risks compared to this compound .
- Synergy : Premixes of this compound + atrazine improve control of yellow nutsedge (Cyperus esculentus) by 88% compared to this compound alone (43–70%) .
Sulcotrione
- Mode of Action : Also an HPPD inhibitor.
- Soil Activity : Greenhouse bioassays show sulcotrione has higher intrinsic soil activity but shorter persistence (14–21 days) than this compound .
- Leaching : Both compounds exhibit similar mobility in sandy soils, but this compound degrades faster in high-pH conditions .
Tembotrione and Topramezone
- Efficacy : Tembotrione and topramezone (HPPD inhibitors) show lower efficacy on weeds like horsenettle (Solanum carolinense) and potato (Solanum tuberosum), with 10–22% control vs. This compound’s 62% .
Isoxaflutole
- Mode of Action : Proherbicide converted to diketonitrile, an HPPD inhibitor.
- Synergy : Premixes with this compound enhance control of giant ragweed (Ambrosia trifida) by 72% compared to isoxaflutole alone (26%) .
Bicyclopyrone
- Premix Performance : Combining this compound with bicyclopyrone in premixes (e.g., S-metolachlor + bicyclopyrone + this compound) reduces weed biomass by ≥60%, outperforming single active ingredients like acetochlor (27%) .
Data Tables
Table 1: Leaching Behavior of this compound in Tropical Soils
Soil Type | Clay Content (%) | Organic Carbon (g/kg) | pH | Leaching Depth (cm) | This compound in Leachate (%) |
---|---|---|---|---|---|
Clay (BR4) | 60.5 | 22.09 | 6.0 | 0–5 | 74% (surface retention) |
Sandy (BR2) | 0.5 | 0.58 | 7.7 | >30 | 80% (leachate) |
Loamy Sand (BR3) | 12.4 | 4.07 | 7.3 | >30 | 78% (leachate) |
Table 2: Efficacy Comparison Against Key Weeds
Herbicide | Yellow Nutsedge Control (%) | Horsenettle Control (%) | Potato Control (%) |
---|---|---|---|
This compound | 43–70 | 62 | 62 |
Tembotrione | – | – | 22 |
Atrazine | 36 | <36 | <36 |
This compound + Atrazine | 88 | – | – |
Key Research Findings
Soil-Dependent Leaching : this compound leaching ranges from <1.45% in clay soils (high organic carbon) to >80% in sandy soils (low sorption coefficient, Kd <0.24 L/kg) .
Metabolic Resistance : Wheat and waterhemp populations detoxify this compound via cytochrome P450-mediated metabolism, with resistant lines showing 9.5-minute metabolite DT50 vs. hours in susceptible plants .
Environmental Toxicity : this compound’s degradation products (MNBA and AMBA) exhibit higher toxicity than the parent compound, contributing to algal blooms in aquatic systems .
Synergistic Formulations : Premixes with PSII inhibitors (e.g., bromoxynil) or ALS inhibitors (e.g., rimsulfuron) enhance this compound’s efficacy via additive or synergistic interactions .
Biological Activity
Mesotrione is a selective herbicide belonging to the triketone class, primarily used for controlling broadleaf weeds in corn and other crops. Its mechanism of action involves the inhibition of the enzyme 4-hydroxyphenylpyruvate dioxygenase (HPPD), which is crucial in the biosynthesis of carotenoids and plastoquinone. This inhibition leads to oxidative stress and ultimately plant death through chlorosis. Given its widespread use, understanding the biological activity of this compound, including its effects on non-target organisms and potential human health implications, is essential.
This compound acts by competitively inhibiting HPPD, disrupting the biosynthesis pathway of carotenoids. This leads to a reduction in photosynthetic efficiency and increased production of reactive oxygen species (ROS), resulting in oxidative damage to plant tissues. The following table summarizes key aspects of this compound's mechanism:
Aspect | Details |
---|---|
Chemical Class | Triketone |
Target Enzyme | 4-Hydroxyphenylpyruvate dioxygenase (HPPD) |
Primary Effect | Inhibition of carotenoid synthesis leading to oxidative stress |
Resulting Symptoms | Chlorosis, necrosis, and eventual plant death |
Biological Activity in Aquatic Organisms
Recent studies have highlighted this compound's impact on aquatic species. For instance, an investigation into its effects on Oreochromis niloticus and Geophagus brasiliensis revealed significant biochemical changes. The study measured various biomarkers of oxidative stress and DNA damage:
- Increased Superoxide Dismutase (SOD) Activity: Indicative of a response to oxidative stress.
- DNA Damage: Significant increases were observed in erythrocytes, liver, and gill cells across various concentrations (30, 115, 460 μg/L).
- Glutathione Levels: Elevated levels of reduced glutathione (GSH) were noted, suggesting an adaptive response to oxidative damage.
Summary of Findings from Aquatic Studies
Species | Biomarkers Measured | Key Findings |
---|---|---|
Oreochromis niloticus | SOD, GPx, GST, GSH | Increased SOD and GPx activity; significant DNA damage |
Geophagus brasiliensis | SOD, GST | Elevated GST activity; DNA damage in gill cells |
These findings indicate that this compound can induce oxidative stress and genetic damage in non-target aquatic organisms, raising concerns about its environmental safety.
Effects on Human Cell Lines
This compound's cytotoxicity has also been studied in human cell lines. A notable study involving Caco-2 cells demonstrated that this compound could stimulate cell proliferation while simultaneously causing oxidative stress. Key observations included:
- Increased ROS Production: Exposure to this compound led to heightened levels of ROS.
- Enzyme Activity: Enhanced activity of antioxidant enzymes such as glutathione peroxidase and catalase was noted.
- Apoptosis: Interestingly, this compound did not induce apoptosis in Caco-2 cells at the tested concentrations.
Key Findings from Human Cell Studies
Cell Line | Measured Parameters | Results |
---|---|---|
Caco-2 | ROS levels, enzyme activity | Increased ROS; enhanced antioxidant enzyme activity |
These results suggest that while this compound may promote certain cellular activities, it also poses risks related to oxidative stress.
Resistance Mechanisms in Weeds
Research has identified distinct detoxification mechanisms that confer resistance to this compound in certain weed populations. For example, studies on waterhemp populations have shown that resistant strains exhibit enhanced metabolic degradation of this compound compared to sensitive strains:
- Faster Degradation Rates: Resistant populations had significantly shorter half-lives for this compound degradation.
- Metabolic Pathways: Cytochrome P450 enzymes play a crucial role in the metabolism of this compound.
Comparison of Degradation Rates
Population Type | DT50 (hours) |
---|---|
This compound-resistant (MCR) | 11.7 |
Atrazine-resistant (ACR) | 25.4 |
Sensitive (WCS) | >45.2 |
This data underscores the adaptive responses of weed populations to herbicide applications and highlights the importance of integrated weed management strategies.
Q & A
Basic Research Questions
Q. What analytical methods are recommended for quantifying mesotrione residues in plant and soil matrices?
Methodological Answer:
- Liquid Chromatography with Fluorescence Detection (LC-FLD) : After derivatization, this compound and its metabolites (e.g., MNBA, AMBA) can be quantified using reversed-phase HPLC with fluorescence detection. For plant tissues, acetonitrile/water extraction followed by acidification and cleanup via HPLC fractionation is effective. Soil samples require ammonium hydroxide extraction and acidification. Validation parameters include limits of quantification (LOQ: 0.01 mg/kg in crops, 0.005 mg/kg in soil) and recovery rates (79–96%) .
- Molecularly Imprinted Polymers (MIPs) : MIPs synthesized via Pickering double emulsion (using methyl methacrylate and divinylbenzene) show selective adsorption for this compound. Characterization via FTIR, SEM, and XRD confirms structural integrity. Scatchard analysis reveals two binding sites: Qmax1 = 32.31 mg/g, Kd1 = 116.28 mg/L (high-affinity site); Qmax2 = 89.99 mg/g, Kd2 = 413.22 mg/L (low-affinity site). Adsorption follows quasi-secondary kinetics .
Table 1 : Adsorption parameters for this compound using MIPs
Parameter | Value |
---|---|
Qmax1 | 32.31 mg/g |
Kd1 | 116.28 mg/L |
Qmax2 | 89.99 mg/g |
Kd2 | 413.22 mg/L |
Detection Limit (LOD) | 0.018 μg/g |
Q. How can researchers assess this compound's solubility in various solvents for formulation studies?
Methodological Answer: Use static gravimetric methods under controlled temperature (e.g., 278.15–323.15 K) to measure solubility in pure solvents (e.g., methanol, acetone). Correlate results with thermodynamic models like the Modified Apelblat equation. For example, this compound solubility in ethanol increases from 1.23 mmol/L (278.15 K) to 15.79 mmol/L (323.15 K), with positive enthalpy (ΔsolH > 0) indicating endothermic dissolution .
Q. What experimental designs are suitable for evaluating this compound's degradation kinetics in aqueous systems?
Methodological Answer:
- Electro-Fenton (EF) Process : Apply constant current density (e.g., 30–100 mA/cm²) using a BDD anode and Fe²⁺ catalyst. Monitor degradation via HPLC-DAD at λ = 254 nm. Assume pseudo-first-order kinetics (kapp) during initial stages (e.g., kapp = 0.070 min⁻¹ for this compound vs. 0.188 min⁻¹ for 4-HBA in competitive decay experiments) .
- Sampling Strategy : Collect samples at 10, 20, 30, and 45 min to track byproduct evolution. Use total organic carbon (TOC) analysis to assess mineralization efficiency .
Advanced Research Questions
Q. How can researchers resolve contradictions in this compound efficacy data across different agricultural systems?
Methodological Answer:
- Multi-Site Field Trials : Compare this compound tank mixtures (e.g., with amicarbazone) across geographies (e.g., Iowa, Indiana, New Jersey) with varying soil pH and turfgrass species (kentucky bluegrass vs. tall fescue). Evaluate control efficacy (% weed reduction) and phytotoxicity (visual injury scoring) at 4-, 6-, and 8-week intervals. For example, this compound + amicarbazone caused 10–30% injury in kentucky bluegrass but <9% in ryegrass, highlighting species-specific tolerance .
- Statistical Modeling : Use ANOVA to isolate effects of adjuvants (e.g., urea ammonium nitrate) and application timing.
Table 2 : Herbicide efficacy and injury in turfgrass (6 WAIT*)
Treatment | Kentucky Bluegrass Injury (%) | Annual Bluegrass Control (%) |
---|---|---|
This compound (110 g/ha) | 9 | 75 |
Amicarbazone (53 g/ha) | 14 | 68 |
Tank Mixture | 30 | 92 |
*WAIT: Weeks after initial treatment |
Q. What advanced techniques identify this compound-protein interactions in plant systems?
Q. How do electrochemical oxidation pathways differ for this compound degradation in complex matrices?
Methodological Answer:
- Comparative EAOPs : Test anodic oxidation (AO), EF-Pt, and EF-BDD systems. Use LC-MS/MS to identify degradation byproducts (e.g., nitroso derivatives, hydroxylated intermediates). EF-BDD achieves >90% TOC removal in 120 min due to higher •OH flux .
- Toxicity Assessment : Perform Microtox® assays to track acute toxicity changes. Initial this compound solutions may show EC50 = 12 mg/L, decreasing to EC50 > 100 mg/L post-treatment as toxic intermediates degrade .
Q. Methodological Considerations
- Data Contradictions : Address variability in degradation rates (e.g., kapp differences due to Fe²⁺ concentration or matrix effects) by standardizing experimental conditions (pH, temperature) .
- Ethical Compliance : Align residue studies with EFSA MRL guidelines (e.g., 0.01 mg/kg in maize grain) using validated analytical protocols .
Properties
IUPAC Name |
2-(4-methylsulfonyl-2-nitrobenzoyl)cyclohexane-1,3-dione | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H13NO7S/c1-23(21,22)8-5-6-9(10(7-8)15(19)20)14(18)13-11(16)3-2-4-12(13)17/h5-7,13H,2-4H2,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KPUREKXXPHOJQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)C1=CC(=C(C=C1)C(=O)C2C(=O)CCCC2=O)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H13NO7S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID7032424 | |
Record name | Mesotrione | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID7032424 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
339.32 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Opaque solid; [Merck Index] Solid; [MSDSonline] | |
Record name | Mesotrione | |
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Solubility |
In water, (g/L at 20 °C): 2.2 (pH 4.8); 15 (pH 6.9); 22 (pH 9); 0.16 (unbuffered water), Solubility in g/L at 20 °C): in acetonitrile 117.0, acetone 93.3, 1,2-dichloroethane 66.3, ethyl acetate 18.6, methanol 4.6, toluene 3.1, xylene 1.6, n-heptane <0.5 | |
Record name | MESOTRIONE | |
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Vapor Pressure |
0.00000004 [mmHg], <5.69X10-3 mPa /<4.27X10-8 mm Hg)/ at 20 °C | |
Record name | Mesotrione | |
Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
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Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
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Color/Form |
Pale yellow solid, Opaque solid | |
CAS No. |
104206-82-8 | |
Record name | Mesotrione | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=104206-82-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Mesotrione [ISO] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0104206828 | |
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Record name | Mesotrione | |
Source | EPA DSSTox | |
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Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,3-Cyclohexanedione, 2-[4-(methylsulfonyl)-2-nitrobenzoyl] | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.111.661 | |
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Record name | MESOTRIONE | |
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Record name | MESOTRIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Melting Point |
165 °C | |
Record name | MESOTRIONE | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/7250 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
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